aminophenylboronic acid CAS No. 693792-99-3](/img/structure/B6324571.png)

4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid

Overview

Description

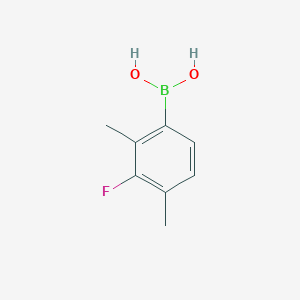

4-(1,1-Dimethylethoxy)carbonylaminophenylboronic acid, also known as DMEPhBpin, is a boronic acid derivative. It has a CAS Number of 693792-99-3 . The molecular formula is C18H22BNO4 and the molecular weight is 327.19 .

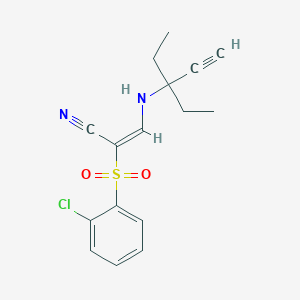

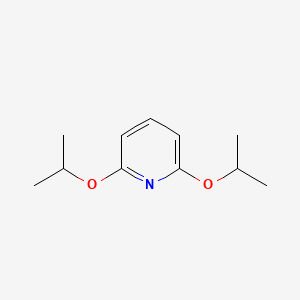

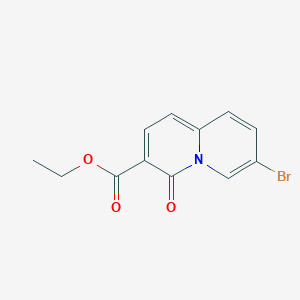

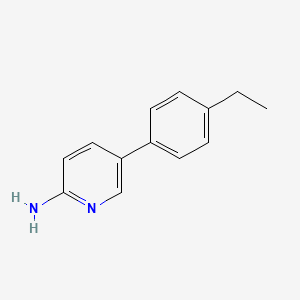

Molecular Structure Analysis

The IUPAC name of this compound is 4-[benzyl(tert-butoxycarbonyl)amino]phenylboronic acid . The InChI code is 1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 . The InChI key is AWCWBSNNIDOTJR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Chemical Biology and Sensing Applications

Boronic acids are utilized in chemical biology for the detection and sensing of peroxides, recognition and sensing of specific protein motifs, and development of new MRI contrast agents. They are also used for cell-surface carbohydrate biomarker recognition and in the development of boronic acid-modified aptamers and proteins for various sensing and purification applications .

Suzuki–Miyaura Reaction

One of the most prominent applications of boronic acids is in the Suzuki–Miyaura reaction, which is a Nobel prize-winning reaction used for the synthesis of biaryl compounds .

Molecular Receptors of Sugars

Boronic acids act as molecular receptors for sugars, which is significant in various biological and chemical sensing applications .

Covalent Organic Frameworks (COFs)

These compounds are integral in the formation of Covalent Organic Frameworks, which are used for creating structured and porous materials with potential applications in catalysis, gas storage, and separation technologies .

Medicinal Chemistry

In medicinal chemistry, peptide boronic acids are explored for identifying covalent reversible enzyme inhibitors and for the recognition and detection of glycans on proteins or cancer cell surfaces .

Drug Delivery Systems

Boronic acids are investigated for their role in drug delivery systems, such as the delivery of siRNAs, due to their ability to form reversible covalent bonds with biomolecules .

pH-Responsive Devices

The unique properties of boronic acids are exploited in the development of pH-responsive devices, which can have various applications in biomedical devices and sensors .

Specific Recognition and Detection Applications

Boronic acid-based materials are used as synthetic receptors for the specific recognition and detection of cis-diol-containing species, which includes a range of biological molecules .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

[4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)19(22)23/h4-12,22-23H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCWBSNNIDOTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901143551 | |

| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,1-Dimethylethoxy)carbonyl](phenylmethyl)aminophenylboronic acid | |

CAS RN |

693792-99-3 | |

| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693792-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-boronophenyl)(phenylmethyl)-, C-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901143551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.